molecular formula C15H14N4O3S B2513144 N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide CAS No. 860650-78-8

N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide

Cat. No. B2513144
CAS RN: 860650-78-8
M. Wt: 330.36
InChI Key: VEMGCIUNDVAVEA-UHFFFAOYSA-N
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Description

N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide is a chemical compound with the molecular formula C15H14N4O3S . It has a molecular weight of 330.36 . This compound is offered by various chemical suppliers .


Molecular Structure Analysis

The molecular structure of N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide consists of an indazole ring attached to a phenyl ring via a sulfonyl group . The phenyl ring is further attached to an acetamide group .

Scientific Research Applications

Anticancer Properties

Indazole derivatives have gained attention due to their potential as anticancer agents. For instance, niraparib (Figure 2) is an FDA-approved drug used for treating recurrent epithelial ovarian, fallopian tube, primary peritoneal, breast, and prostate cancers . Research continues to explore novel indazole-based compounds for their efficacy against various cancer types.

!Niraparib

Tyrosine Kinase Inhibition

Pazopanib: (Figure 2) is another indazole-containing compound approved for renal cell carcinoma treatment. It acts as a tyrosine kinase inhibitor, targeting specific signaling pathways involved in cancer progression .

!Pazopanib

Anti-Inflammatory Activity

Indazole derivatives exhibit anti-inflammatory properties. Several synthesized compounds have demonstrated good anti-inflammatory activity in animal models .

Antifungal and Antibacterial Effects

Diversely substituted indazole compounds have shown promise as antifungal and antibacterial agents. Their structural motifs contribute to inhibiting microbial growth .

Antiarrhythmic Potential

Certain indazole derivatives possess antiarrhythmic properties, making them relevant in cardiovascular research .

Anti-HIV Activity

Indazole-containing compounds have been investigated for their anti-HIV activity. Their unique structure may interfere with viral replication .

properties

IUPAC Name

N-[4-(1H-indazol-4-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-10(20)17-11-5-7-12(8-6-11)23(21,22)19-15-4-2-3-14-13(15)9-16-18-14/h2-9,19H,1H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMGCIUNDVAVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320737
Record name N-[4-(1H-indazol-4-ylsulfamoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824440
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide

CAS RN

860650-78-8
Record name N-[4-(1H-indazol-4-ylsulfamoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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